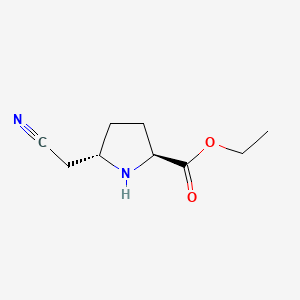
4-Pyridin-4-yl-1,3-dihydroimidazole-2-thione hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Pyridin-4-yl-1,3-dihydroimidazole-2-thione hydrochloride is a heterocyclic compound that contains both pyridine and imidazole rings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridin-4-yl-1,3-dihydroimidazole-2-thione hydrochloride typically involves the reaction of pyridine derivatives with imidazole derivatives under specific conditions. One common method involves the reaction of 4-bromoacetophenone with 2-cyanothioacetamide in the presence of a base such as sodium hydroxide to form the corresponding chalcone. This chalcone is then reacted with 2-chloro-N-arylacetamide derivatives to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally benign solvents and catalysts can make the process more sustainable .
化学反応の分析
Types of Reactions
4-Pyridin-4-yl-1,3-dihydroimidazole-2-thione hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
科学的研究の応用
4-Pyridin-4-yl-1,3-dihydroimidazole-2-thione hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: It is investigated for its role as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.
Industry: The compound is used in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-Pyridin-4-yl-1,3-dihydroimidazole-2-thione hydrochloride involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways .
類似化合物との比較
Similar Compounds
4,5-Di-substituted 2-(pyridin-2-yl) imidazoles: These compounds have similar structures but different substituents on the imidazole ring.
1,4,5-Tri-substituted 2-(pyridin-2-yl) imidazoles: These compounds have an additional substituent on the imidazole ring.
Uniqueness
4-Pyridin-4-yl-1,3-dihydroimidazole-2-thione hydrochloride is unique due to its specific combination of pyridine and imidazole rings, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
4-pyridin-4-ylimidazolidine-2-thione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S.ClH/c12-8-10-5-7(11-8)6-1-3-9-4-2-6;/h1-4,7H,5H2,(H2,10,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OORZFLAEPIRBBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=S)N1)C2=CC=NC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2H-4,7-Methano[1,2,5]thiadiazolo[2,3-a]pyridine](/img/structure/B574070.png)






![8-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole](/img/structure/B574092.png)

